Ethyl 2-(p-tolylthio)acetate

Description

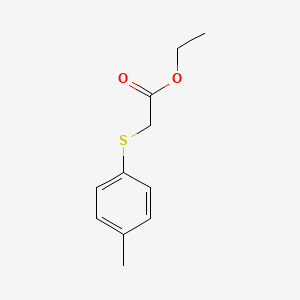

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11(12)8-14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBCLDCLOCANCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297278 | |

| Record name | ethyl 2-[(4-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14738-27-3 | |

| Record name | Acetic acid, 2-[(4-methylphenyl)thio]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14738-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014738273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14738-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-[(4-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 P Tolylthio Acetate

Catalytic C-S Bond Formation Strategies

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of Ethyl 2-(p-tolylthio)acetate. Various catalytic strategies have been developed to facilitate this transformation efficiently. These methods can be broadly categorized into transition metal-catalyzed approaches and those utilizing Brønsted and Lewis acids.

Transition Metal-Catalyzed Approaches

Transition metals have proven to be highly effective in catalyzing the formation of C-S bonds. Rhodium, copper, and iridium complexes, in particular, have been extensively studied for their catalytic activity in the synthesis of thioethers like this compound.

Rhodium catalysts, especially dirhodium tetracarboxylates, are well-known for their ability to promote carbene insertion reactions. researchgate.net In the synthesis of this compound, a rhodium carbene intermediate is generated from a diazo compound, typically ethyl diazoacetate. This reactive intermediate then readily inserts into the S-H bond of p-thiocresol (4-methylbenzenethiol).

This method offers a direct and efficient route to the desired product. The general reaction mechanism involves the formation of a rhodium carbene complex, which then undergoes nucleophilic attack by the sulfur atom of the thiol, leading to the formation of the C-S bond and regeneration of the catalyst. The effectiveness of these dirhodium catalysts is crucial for controlling the site-selectivity and stereoselectivity of such transformations. researchgate.net

Table 1: Rhodium-Catalyzed S-H Insertion

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Copper-based catalysts provide an alternative and often more economical approach to C-S bond formation. These methods typically involve the reaction of an electrophilic carbon source, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), with a sulfur nucleophile like p-toluenethiol in the presence of a copper catalyst.

The role of the copper catalyst is to facilitate the coupling between the thiol and the haloacetate. Various copper sources and ligands can be employed to optimize the reaction conditions, including catalyst loading, temperature, and solvent, to achieve high yields of this compound.

Table 2: Copper-Catalyzed Thiolation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Iridium porphyrin complexes have emerged as powerful catalysts for various chemical transformations, including carbene insertion reactions. researchgate.net Similar to rhodium catalysis, iridium porphyrin catalysts can activate ethyl diazoacetate to form a reactive iridium carbene intermediate. This intermediate then reacts with p-thiocresol to yield this compound.

Table 3: Iridium Porphyrin-Catalyzed S-H Insertion

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Brønsted and Lewis Acid Catalysis

In addition to transition metals, Brønsted and Lewis acids can also effectively catalyze the synthesis of this compound. These methods often offer advantages in terms of cost, availability, and operational simplicity.

Heterogeneous acid catalysts, such as trifluoromethanesulfonic acid supported on SBA-15 (a mesoporous silica), provide a sustainable and recyclable catalytic system for C-S bond formation. rsc.org In this approach, the solid acid catalyst promotes the reaction between a diazo compound, like ethyl 2-diazo-2-phenylacetate, and a thiol, such as 4-methylbenzenethiol (B89573). rsc.org

The reaction proceeds efficiently at room temperature, and the catalyst can be easily recovered by filtration and reused multiple times with only a slight decrease in activity. rsc.org For the synthesis of a related compound, ethyl 2-phenyl-2-(p-tolylthio)acetate, a mixture of ethyl 2-diazo-2-phenylacetate, 4-methylbenzenethiol, and TFMSA@SBA-15 was stirred at room temperature, yielding the product in 85% after 5 minutes. rsc.org This methodology highlights the potential of solid acid catalysts for the efficient and environmentally friendly synthesis of thioethers.

Table 4: TFMSA@SBA-15 Catalyzed C-S Bond Formation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |

|---|

This reaction demonstrates the synthesis of a structurally similar compound, providing a strong model for the synthesis of this compound using this catalytic system. rsc.org

Radical-Mediated Pathways

The synthesis of thioethers through radical-mediated pathways is a significant area of organic chemistry, often utilizing the unique reactivity of sulfur-centered radicals. mdpi.com These thiyl radicals can be generated from thiols through various means, including photochemically or by using radical initiators. While ionic pathways are more commonly documented for the synthesis of this compound, radical-based strategies represent a viable alternative.

One modern approach involves the generation of radicals through visible-light-activated processes. For instance, research has shown that electron donor-acceptor complexes can be used for the reductive generation of radicals. cam.ac.uk A reported methodology describes how an ion-pair charge-transfer complex, formed between an in situ-generated iminium ion and a thiophenolate, can be activated by visible light to produce an α-amino radical and a thiyl radical. cam.ac.uk This principle of using a thiol to mediate radical formation under mild, visible-light conditions could be conceptually applied to the synthesis of thioacetates. cam.ac.uk

The general mechanism for such a process would involve the generation of a p-tolylthiyl radical (p-TolS•) from p-toluenethiol. This radical could then, in principle, react with a suitable ethyl acetate-derived radical or a precursor to form the final product. However, specific, well-documented examples of radical-mediated pathways for the direct synthesis of this compound are less common in the literature compared to the derivatization routes described below. The efficiency of such radical reactions can sometimes be hampered by competing side reactions, such as the dimerization of thiyl radicals. cam.ac.uk

Precursor Functionalization and Derivatization Routes

A powerful method for forming C-S bonds involves the reaction of diazo compounds with thiols. This pathway is particularly effective for synthesizing α-thioesters like this compound. The reaction typically proceeds by the insertion of a carbene, generated from the diazo compound, into the S-H bond of the thiol. thieme-connect.de

The synthesis can be carried out by reacting ethyl diazoacetate with 4-methylbenzenethiol (p-toluenethiol). The reaction is often facilitated by a catalyst to promote the decomposition of the diazo compound and subsequent insertion. rsc.org A variety of catalysts can be used, including transition metal complexes and solid acids.

One study demonstrated the use of a heterogeneous solid acid catalyst, trifluoromethanesulfonic acid immobilized on SBA-15 silica (B1680970) (TFMSA@SBA-15), for a similar transformation. rsc.org In a typical procedure, a mixture of the diazo compound, the thiol, and the catalyst is stirred at room temperature. The reaction is generally clean and efficient, affording the desired thioether in high yields after purification by flash chromatography. rsc.org

Table 1: Illustrative examples of reactions between diazo compounds and thiols to form α-thioesters. The data is based on reported findings for analogous compounds. rsc.org

One of the most direct and widely used methods for synthesizing this compound involves the nucleophilic substitution of an ethyl haloacetate with p-toluenethiolate. This reaction is a classic example of the Williamson ether synthesis, adapted for thioether formation.

The general procedure involves deprotonating 4-methylbenzenethiol with a suitable base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate), displacing the halide ion to form the C-S bond. chemmethod.com

Commonly used bases for this transformation include triethylamine, potassium carbonate, sodium ethoxide, or sodium hydroxide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetone, or ethanol (B145695), at room temperature or with gentle heating to ensure completion. chemmethod.comorganic-chemistry.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup to remove salts and residual base, followed by extraction with an organic solvent and purification, often by distillation or column chromatography. This method is highly efficient, generally providing good to excellent yields of the desired product. chemmethod.com

Table 2: Typical conditions for the synthesis of thioacetates via nucleophilic substitution, with an example from the literature for a similar compound. chemmethod.com

Reactivity and Transformational Chemistry of Ethyl 2 P Tolylthio Acetate

Chemical Transformations Involving the Thioether Moiety

The thioether linkage in Ethyl 2-(p-tolylthio)acetate is susceptible to both cleavage and functionalization, offering pathways to modify the core structure of the molecule.

Reductive Cleavage and Displacement Reactions

The carbon-sulfur bond in the thioether moiety can be cleaved under reductive conditions, a reaction often referred to as desulfurization. A widely employed method for this transformation is the use of Raney nickel. ias.ac.inorganicreactions.org This reaction involves the hydrogenolysis of the C-S bond, effectively replacing the p-tolylthio group with a hydrogen atom. When this compound is treated with Raney nickel, the products are typically ethyl acetate (B1210297) and toluene. masterorganicchemistry.com This process is particularly useful for removing the sulfur group after it has served its purpose in a synthetic sequence, for instance, after directing reactions at the alpha-carbon.

Another classical method for the cleavage of aryl-sulfur bonds involves the use of dissolving metals, such as sodium in liquid ammonia (B1221849). This method provides an alternative route to cleave the thioether, yielding the corresponding thiol (p-thiocresol) and the reduced acetate derivative.

| Reaction | Reagents | Products | Description |

| Reductive Desulfurization | Raney Nickel (Ni(H)) in a solvent like ethanol (B145695) | Ethyl acetate, Toluene | Cleavage of the C-S bond and replacement with a C-H bond. ias.ac.inorganicreactions.org |

| C-S Bond Cleavage | Sodium in liquid ammonia (Na/NH₃) | p-Thiocresol, Ethyl acetate | Reductive cleavage of the aryl-sulfur bond. |

Functionalization of the p-Tolylthio Group

The sulfur atom in the thioether is nucleophilic and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can be achieved using a variety of oxidizing agents. For a selective oxidation to the sulfoxide, mild oxidants such as hydrogen peroxide in acetic acid are often employed. nih.gov Stronger oxidizing agents, or harsher reaction conditions, will typically lead to the formation of the sulfone. organic-chemistry.orgorganic-chemistry.org This functionalization dramatically alters the electronic properties of the group, which can influence the reactivity of other parts of the molecule.

Furthermore, the p-tolyl aromatic ring can undergo electrophilic aromatic substitution reactions. The thioether group is known to be an ortho-, para-directing group, activating the ring towards substitution at the positions ortho and para to the sulfur atom. wikipedia.orgmasterorganicchemistry.com Typical electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid) and halogenation (using Br₂ with a Lewis acid catalyst), which would introduce a nitro or bromo group onto the tolyl ring, respectively. minia.edu.eg

| Reaction | Reagents | Products | Description |

| Oxidation to Sulfoxide | Hydrogen Peroxide (H₂O₂) in Acetic Acid | Ethyl 2-(p-tolylsulfinyl)acetate | Selective oxidation of the sulfide (B99878) to a sulfoxide. nih.gov |

| Oxidation to Sulfone | Stronger oxidants (e.g., excess H₂O₂) | Ethyl 2-(p-tolylsulfonyl)acetate | Further oxidation of the sulfide or sulfoxide to a sulfone. organic-chemistry.org |

| Aromatic Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Ethyl 2-((nitro-p-tolyl)thio)acetate | Introduction of a nitro group onto the aromatic ring, primarily at the ortho position. wikipedia.org |

Reactions at the Ester Functional Group

The ester group is a classic functional handle for transformations such as hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid Derivatives

Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. patsnap.com Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester in water with a strong acid catalyst. uomustansiriyah.edu.iq To drive the equilibrium towards the products, a large excess of water is often used.

Base-promoted hydrolysis, also known as saponification, is an irreversible process that goes to completion. wikipedia.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide. The initial products are the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, 2-(p-tolylthio)acetic acid. uomustansiriyah.edu.iq

| Reaction | Conditions | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | N/A | 2-(p-tolylthio)acetic acid, Ethanol |

| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat | Sodium 2-(p-tolylthio)acetate | 2-(p-tolylthio)acetic acid, Ethanol |

Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol, such as methanol (B129727) or isopropanol, in the presence of a catalyst will result in the formation of the corresponding methyl or isopropyl ester. The reaction is typically driven to completion by using the new alcohol as the solvent or by removing the ethanol by-product as it forms. wikipedia.org

Alpha-Carbon Reactivity and Carbon-Carbon Bond Formation

The alpha-carbon of this compound, situated between the ester carbonyl and the sulfur atom, is activated and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for the formation of new carbon-carbon bonds. patsnap.com

The generation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. This enolate can then react with various electrophiles. A common transformation is the alkylation of the alpha-carbon via an S_N2 reaction with an alkyl halide, leading to the introduction of an alkyl group at this position. youtube.com

This enolate can also participate in classic carbonyl condensation reactions. In a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of another, forming a β-keto ester after the elimination of an alkoxide. wikipedia.orgmasterorganicchemistry.comlibretexts.org A self-condensation of this compound would yield a β-keto ester with two p-tolylthio groups at the alpha and gamma positions. Alternatively, in a "crossed" Claisen condensation, the enolate can react with a different ester. masterorganicchemistry.com

Furthermore, the enolate can engage in Aldol-like reactions by attacking an aldehyde or a ketone. wikipedia.orgmakingmolecules.com This reaction forms a β-hydroxy ester derivative, which can sometimes undergo dehydration to form an α,β-unsaturated ester. youtube.com

| Reaction Type | Reagents | Intermediate | Product Type |

| α-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | Ester Enolate | α-Alkyl-α-(p-tolylthio)acetate |

| Claisen Condensation (self) | 1. NaOEt 2. H₃O⁺ workup | Ester Enolate | β-Keto ester |

| Aldol (B89426) Addition | 1. LDA 2. Aldehyde/Ketone (R₂C=O) 3. H₃O⁺ workup | Ester Enolate | β-Hydroxy ester |

Enolate Chemistry and Alkylation Strategies

The presence of a carbonyl group renders the α-protons of this compound acidic, allowing for the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. masterorganicchemistry.com This enolate is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

The stability of the enolate is enhanced by the delocalization of the negative charge onto the oxygen atom of the carbonyl group. masterorganicchemistry.com The general mechanism for enolate formation involves the abstraction of an α-proton by a base.

Table 1: Common Bases for Enolate Formation

| Base | Strength | Notes |

| Sodium ethoxide (NaOEt) | Strong | Often used for esters, but can lead to reversible enolate formation. openstax.orglibretexts.orgyoutube.com |

| Lithium diisopropylamide (LDA) | Very Strong | A bulky, non-nucleophilic base that allows for irreversible and quantitative enolate formation, often at low temperatures. mnstate.edu |

| Sodium hydride (NaH) | Very Strong | A strong, non-nucleophilic base that can be used for complete enolate formation. |

Once formed, the enolate of this compound can undergo alkylation with various electrophiles, typically alkyl halides. This reaction proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orglibretexts.org

General Alkylation Reaction Scheme: Formation of the enolate followed by reaction with an alkyl halide (R-X) to yield the α-alkylated product.

The choice of the alkylating agent is crucial and is generally limited to methyl, primary, and some secondary halides to avoid competing elimination reactions. libretexts.org

Table 2: Representative Alkylation Reactions of Ester Enolates

| Enolate Source | Electrophile (R-X) | Product | Reaction Type |

| Diethyl malonate | Bromoethane | Diethyl 2-ethylmalonate | C-Alkylation |

| Ethyl acetoacetate | Iodomethane | Ethyl 2-methylacetoacetate | C-Alkylation |

| Ethyl phenylacetate | Benzyl bromide | Ethyl 2,3-diphenylpropanoate | C-Alkylation |

While specific studies detailing the alkylation of this compound are not abundant in readily available literature, the principles of enolate chemistry suggest its reactivity would be analogous to other α-substituted esters. The sulfur atom at the α-position can influence the acidity of the α-protons and the nucleophilicity of the resulting enolate.

Condensation and Addition Reactions

The enolate of this compound can also participate in a variety of condensation and addition reactions, acting as the nucleophilic partner.

Claisen Condensation: This reaction involves the condensation of two ester molecules to form a β-keto ester. openstax.orglibretexts.orgyoutube.com In a classic Claisen condensation, one molecule of the ester is deprotonated to form an enolate, which then attacks the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group yields the β-keto ester. openstax.orglibretexts.orgyoutube.com While a self-condensation of this compound is theoretically possible, mixed Claisen condensations with other esters are more common synthetic strategies to avoid the formation of multiple products. openstax.org

Aldol-type Additions: The enolate of this compound can add to the carbonyl group of aldehydes and ketones in what is known as an aldol addition reaction. libretexts.orglibretexts.org This reaction forms a β-hydroxy ester. The initial product is a tetrahedral intermediate which is then protonated during workup to yield the final product. libretexts.org

Michael Addition: The enolate can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, the nucleophilic α-carbon of the enolate adds to the β-carbon of the unsaturated system, a process also known as 1,4-addition. masterorganicchemistry.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. fiu.edu

Table 3: Potential Condensation and Addition Reactions

| Reaction Type | Electrophile | General Product Structure |

| Claisen Condensation | Another ester (e.g., Ethyl acetate) | β-keto ester |

| Aldol Addition | Aldehyde or Ketone | β-hydroxy ester |

| Michael Addition | α,β-unsaturated carbonyl | 1,5-dicarbonyl compound |

The reactivity of this compound in these transformations makes it a valuable intermediate for the synthesis of more complex molecules. The ability to form a stable enolate and subsequently engage in a variety of carbon-carbon bond-forming reactions underscores its utility in modern organic chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 2-(p-tolylthio)acetate, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound, typically conducted in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Analysis of a 400 MHz ¹H NMR spectrum provides the following key resonances:

A triplet corresponding to the methyl protons of the ethyl group (CH₃).

A quartet arising from the methylene (B1212753) protons of the ethyl group (-OCH₂CH₃).

A singlet for the methylene protons adjacent to the sulfur atom and the carbonyl group (-S-CH₂-CO-).

Two doublets in the aromatic region, characteristic of the para-substituted tolyl group.

A singlet for the methyl protons of the tolyl group.

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, and the coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum, typically recorded at 100 MHz, shows distinct signals for each unique carbon atom in the molecule.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms. For instance, the carbonyl carbon of the ester group appears significantly downfield, while the aliphatic carbons of the ethyl group and the methyl carbon of the tolyl group resonate at higher fields.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

While specific GC-MS data for pure this compound is not extensively detailed in the available literature, this technique is invaluable for assessing the purity of the compound and identifying any potential byproducts from its synthesis. In a typical GC-MS analysis, the compound would be separated from a mixture on a gas chromatography column and then directly introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used for identification.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features. Although a specific spectrum for this compound is not provided in the primary literature, the expected characteristic peaks can be inferred based on its structure.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving organosulfur compounds. By approximating the electron density of a molecule, DFT allows for the calculation of its energy and other electronic properties, thereby providing a detailed picture of reaction energetics and mechanisms.

Mechanistic Pathway Elucidation

The synthesis of Ethyl 2-(p-tolylthio)acetate typically involves the nucleophilic substitution of a halide on ethyl acetate (B1210297) by a p-thiocresolate anion. DFT calculations can be employed to elucidate the mechanistic details of this thioetherification process. Theoretical studies on similar S-arylation reactions suggest that the mechanism can proceed through different pathways, including direct nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Computational models of the reaction between p-thiocresol and an ethyl haloacetate can map out the potential energy surface, identifying the most favorable reaction coordinate. These studies often reveal the role of the solvent in stabilizing charged intermediates and transition states. For instance, in a polar aprotic solvent, the reaction is likely to proceed via a classic SN2 mechanism where the thiolate anion attacks the carbon atom bearing the leaving group. DFT can precisely model the geometry of the transition state and the associated energy barrier for this process.

In the context of metal-free thioetherification, a proposed "proton transfer dual ionization" mechanism could also be computationally investigated for the formation of this compound. This would involve a rate-limiting proton transfer pre-equilibrium, leading to the ionization of both the nucleophile (p-thiocresol) and the electrophile before the substitution step.

Transition State and Intermediate Analysis

A crucial aspect of mechanistic elucidation is the characterization of transition states and any reaction intermediates. DFT calculations are adept at locating and characterizing these transient species on the potential energy surface. For the SN2 synthesis of this compound, DFT can predict the geometry of the pentacoordinate carbon transition state, where the incoming thiolate and the outgoing halide are partially bonded.

Vibrational frequency analysis at the DFT level is used to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while intermediates are local minima with all real vibrational frequencies. The calculated energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.

The following table summarizes hypothetical DFT-calculated parameters for the SN2 reaction forming this compound, based on typical values for similar reactions.

| Parameter | Description | Hypothetical Value |

| Reactants | p-thiocresolate + Ethyl bromoacetate (B1195939) | 0.0 kcal/mol (Reference) |

| Transition State (TS) | Pentacoordinate carbon center | +15.2 kcal/mol |

| Products | This compound + Br⁻ | -25.8 kcal/mol |

| Activation Energy (Ea) | Energy barrier for the reaction | 15.2 kcal/mol |

| Reaction Energy (ΔErxn) | Overall energy change | -25.8 kcal/mol |

Note: These values are illustrative and would require specific DFT calculations for this compound for verification.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can provide further insights into the electronic properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive, can offer higher accuracy for certain properties.

These calculations can be used to determine a range of molecular properties, including:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Structure: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential.

Spectroscopic Properties: Theoretical prediction of IR, Raman, and NMR spectra, which can be compared with experimental data for structural validation.

The calculated HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In Silico Prediction of Reactivity and Selectivity

Computational methods are increasingly used for the in silico prediction of chemical reactivity and selectivity, offering a cost-effective and time-efficient alternative to extensive experimental screening. For this compound, these predictive models can be used to understand its potential transformations and the regioselectivity of its reactions.

Reactivity can be assessed through the calculation of various chemical descriptors derived from DFT, such as:

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack on a molecule. For this compound, this could predict the reactivity of the sulfur atom, the carbonyl group, and the aromatic ring.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index provide a general measure of a molecule's reactivity.

Machine learning models, trained on large datasets of known reactions, can also be employed to predict the outcome of reactions involving this compound. By representing the molecule as a set of descriptors, these models can predict its reactivity in various chemical environments and the selectivity for the formation of different products. For instance, such models could predict the most likely site of oxidation on the molecule or its susceptibility to hydrolysis under different conditions.

The following table presents a hypothetical summary of in silico predicted reactivity sites for this compound.

| Reactive Site | Predicted Reactivity | Computational Method |

| Sulfur Atom | Nucleophilic, potential site for oxidation | Fukui Function Analysis |

| Carbonyl Carbon | Electrophilic, susceptible to nucleophilic attack | Electrostatic Potential Mapping |

| Aromatic Ring | Susceptible to electrophilic substitution | Frontier Molecular Orbital Analysis |

| α-Carbon to Carbonyl | Potentially acidic, site for enolate formation | pKa Prediction Algorithms |

Applications in Complex Molecular Synthesis and Derivatization

Role as a Key Synthon in Organic Synthesis

Ethyl 2-(p-tolylthio)acetate serves as a valuable synthon, a molecular fragment used for the synthesis of other compounds. The methylene (B1212753) group (the carbon atom between the carbonyl and the sulfur) is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Furthermore, the thioether linkage can be manipulated. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the reactivity of the molecule. For instance, oxidation to the sulfone enhances the acidity of the adjacent methylene protons and transforms the sulfonyl group into a good leaving group, which is pivotal in olefination reactions. This dual reactivity of the methylene group and the sulfur atom makes this compound a key component in the strategic assembly of complex molecular architectures.

Preparation of Functionalized Heterocyclic Compounds

While direct and widespread application of this compound in the synthesis of all major heterocyclic systems is not extensively documented, its structural motifs are found in precursors for related sulfur-containing heterocycles.

The synthesis of pyridazine (B1198779) and its fused derivatives often involves the cyclization of dicarbonyl compounds or their equivalents with hydrazine. Although no direct synthesis of pyrido[2,3-c]pyridazines using this compound was found in the surveyed literature, related ester compounds are commonly employed. For example, condensations involving ethyl cyanoacetate (B8463686) are used to build the pyridazine ring. acs.org This suggests a potential, though not yet demonstrated, pathway where this compound could be functionalized and then used in similar cyclization strategies.

The construction of benzimidazole (B57391) scaffolds typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. While direct use of this compound was not identified, the synthesis of related benzothiazole (B30560) derivatives provides a useful analogy. For instance, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate is synthesized from 2-mercaptobenzothiazole (B37678) and ethyl chloroacetate (B1199739). chemmethod.com This synthetic logic could be adapted, where the p-tolylthio moiety is incorporated to create functionalized benzimidazole precursors. A related imidazole (B134444) derivative, ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate, has been synthesized and characterized, demonstrating the incorporation of a thioether and an ethyl acetate (B1210297) group onto an imidazole ring. nih.gov

Synthesis of Advanced Glycoside Analogues

Thioglycosides are important intermediates in carbohydrate chemistry, valued for their stability and their ability to be activated for glycosylation reactions under specific conditions. The p-tolylthio group is a common feature in many thioglycoside donors. While the direct use of this compound in this context is not prominent, the principles of thioglycoside synthesis often involve the reaction of a sugar derivative with a thiol, such as p-thiocresol. The resulting aryl-thio glycoside can then be used to build complex oligosaccharides. The structural elements of this compound are therefore highly relevant to this field.

Stereochemical Control and Asymmetric Induction

The control of stereochemistry is a central theme in modern organic synthesis. Acetate aldol (B89426) reactions, which involve the addition of an acetate enolate to an aldehyde, are fundamental C-C bond-forming reactions where creating a single new stereocenter can be challenging. wiley-vch.de this compound and its derivatives can be employed in reactions where stereochemical outcomes are controlled.

A key application is in the modified Julia olefination, a reaction that produces alkenes from aldehydes. A related reagent, ethyl (benzothiazol-2-ylsulfonyl)acetate, which shares the core structure of an ethyl acetate linked to a sulfur-containing aromatic group, demonstrates excellent stereoselectivity. rsc.orgorganic-chemistry.org When this sulfonyl acetate reacts with aldehydes, it can produce α,β-unsaturated esters with high selectivity for either the E (trans) or Z (cis) isomer, depending on the structure of the aldehyde and the reaction conditions. rsc.orgorganic-chemistry.org This control is based on the Zimmerman-Traxler model for the transition state of the reaction. harvard.edu The oxidation of the thioether in this compound to a sulfone would generate a reagent poised to participate in such stereoselective transformations.

Table 1: Stereoselectivity in Modified Julia Olefination with a Structurally Related Reagent

| Aldehyde Type | Predominant Isomer | Stereoselectivity (E:Z or Z:E) |

|---|---|---|

| Aromatic Aldehydes | E (trans) | up to >98:2 |

| Branched Aliphatic Aldehydes | E (trans) | High |

| Straight-Chain Aliphatic Aldehydes | Z (cis) | up to 92:8 |

Data based on reactions with ethyl (benzothiazol-2-ylsulfonyl)acetate. rsc.orgorganic-chemistry.org

Precursor to Structurally Diverse Organosulfur Compounds

This compound is an excellent starting material for the synthesis of more complex organosulfur compounds. The p-tolylthio group can be introduced into molecules using 4-methylbenzenethiol (B89573), reacting with suitable electrophiles. For example, the reaction of 4-methylbenzenethiol with ethyl 2-diazo-2-phenylacetate yields Ethyl-2-phenyl-2-(p-tolylthio)acetate, demonstrating a method for its synthesis and its role as a product in C-S bond formation. rsc.org

Furthermore, the core structure can be used as a building block. A closely related compound, 2,2-difluoro-2-(p-tolylthio)acetic acid, is used in a decarboxylative cyclization reaction with N-arylacrylamides to produce thiodifluorooxindole derivatives. acs.org This highlights the utility of the (p-tolylthio)acetic acid moiety as a precursor to complex, sulfur-containing heterocyclic systems. The reaction proceeds by generating a difluoro(p-tolylthio)methyl radical, which then engages in a cascade of reactions to form the final product. acs.org

Table 2: Examples of Organosulfur Compounds Synthesized from (p-tolylthio)acetate Precursors

| Precursor | Reactant | Product | Synthetic Method |

|---|---|---|---|

| 4-methylbenzenethiol | Ethyl 2-diazo-2-phenylacetate | Ethyl-2-phenyl-2-(p-tolylthio)acetate | C-S bond formation |

| 2,2-difluoro-2-(p-tolylthio)acetic acid | N-methyl-N-phenylmethacrylamide | 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | Decarboxylative Cyclization |

Emerging Research Frontiers and Future Prospects

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly central to modern chemical production, aiming to reduce the environmental impact of chemical processes. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net For the synthesis of Ethyl 2-(p-tolylthio)acetate, these principles can be applied in several ways.

One major area of concern in chemical production is the extensive use of solvents, which can account for a significant portion of the material used in a process. nih.gov Research is focused on replacing traditional, often hazardous, solvents with greener alternatives. pen2print.org Ethyl acetate (B1210297) itself is considered an environmentally friendly or "green" solvent due to its low toxicity and favorable environmental profile. Therefore, developing synthetic routes for this compound that utilize solvents like ethyl acetate would align with green chemistry goals. rsc.org

Furthermore, sustainability involves sourcing starting materials from renewable feedstocks. nih.gov Innovations in biotechnology and catalysis have led to the production of key chemical building blocks, like bioethanol, from renewable resources. This bio-based ethanol (B145695) can then be used to produce "renewable ethyl acetate". chemistryforsustainability.org A life-cycle approach to the synthesis of this compound would therefore prioritize the use of reagents derived from such renewable sources, significantly reducing the carbon footprint of the final product.

Catalyst Development and Optimization

Catalysts are fundamental to modern chemistry, enabling reactions to proceed faster, more selectively, and under milder conditions, thus saving energy and reducing byproducts. The synthesis of esters and thioethers can be significantly improved through the development of advanced catalytic systems. Research in this area for producing this compound and related compounds focuses on catalyst efficiency, reusability, and the optimization of reaction conditions.

Recent studies on similar reactions highlight the use of various catalysts, from simple bases to more complex systems. For instance, in the synthesis of related α-organylthio esters, reaction conditions such as the choice of base, solvent, and temperature are systematically optimized to maximize yield and selectivity. researchgate.net The development of solid-state or heterogeneous catalysts is a particularly promising frontier, as these catalysts can be easily separated from the reaction mixture and reused, simplifying purification processes and reducing waste. chemistryforsustainability.org For example, metal oxide catalysts have been employed in the vapor-phase synthesis of ethyl acetate. mdpi.com

Optimization is a critical aspect of catalyst development. dergipark.org.tr This involves a systematic study of reaction parameters to find the ideal conditions for maximizing product yield and minimizing reaction time. Techniques like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables, such as temperature, catalyst loading, and reactant molar ratios. consensus.app A hypothetical optimization study for the synthesis of this compound might involve varying these parameters to achieve the highest possible conversion and purity, as illustrated in the table below.

| Entry | Catalyst | Temperature (°C) | Reactant Ratio (Thiol:Acetate) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A (0.5 mol%) | 80 | 1:1 | 12 | 65 |

| 2 | Catalyst A (0.5 mol%) | 100 | 1:1 | 12 | 78 |

| 3 | Catalyst A (0.5 mol%) | 100 | 1.2:1 | 12 | 85 |

| 4 | Catalyst B (0.5 mol%) | 100 | 1.2:1 | 8 | 92 |

| 5 | Catalyst B (0.5 mol%) | 100 | 1.2:1 | 6 | 91 |

Expanding Scope to Novel Molecular Architectures

While this compound has its own direct applications, its true potential may lie in its use as a versatile building block, or "synthon," for constructing more complex and valuable molecules. The functional groups present in the compound—the ester, the thioether linkage, and the aromatic ring—are all amenable to a wide range of chemical transformations. This allows chemists to use it as a starting point for creating novel molecular architectures with unique properties.

For example, the ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, opening up pathways to numerous other compound classes. The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones, which can alter the electronic and steric properties of the molecule. The p-tolyl aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The utility of similar thioether-containing esters as synthetic intermediates has been demonstrated in the creation of complex heterocyclic compounds. For instance, derivatives of ethyl 2-(benzylthio)carboxylate have been used to synthesize a series of 1,4-dihydropyrimidine (B1237445) derivatives. nih.gov These more complex molecules are often designed to have specific biological or material properties, highlighting the role of this compound as a scaffold for innovation in medicinal and materials chemistry.

Interdisciplinary Applications in Chemical Biology

Chemical biology is a field that uses chemical tools and techniques to study and manipulate biological systems. Compounds that can interact with biological targets like proteins or nucleic acids are of great interest. While direct biological applications of this compound are not extensively documented, its structural motifs are present in many biologically active molecules, suggesting its potential as a scaffold for developing new chemical probes or therapeutic agents.

Research has shown that related thio-functionalized compounds possess significant biological activity. For example, ethyl 2-(methylthio)acetate, a similar molecule, is a natural product found in cantaloupe and has demonstrated antimicrobial properties. biosynth.com More complex molecules derived from related structures have shown promising results as antimicrobial agents. A study on a series of ethyl 2-(substituted benzylthio)-1,4-dihydropyrimidine-5-carboxylate derivatives, which share the core thioacetate (B1230152) ester structure, revealed that many of these compounds exhibit significant antibacterial and antifungal activity against a range of pathogenic microorganisms. nih.gov

The table below summarizes the antimicrobial activity of some of these synthesized derivatives, illustrating how modification of the core structure can lead to potent biological effects. This suggests that this compound could serve as a valuable starting material for medicinal chemistry campaigns aimed at discovering new drugs. Its structure could be systematically modified to optimize interaction with a specific biological target, leading to the development of new treatments for infectious diseases or other conditions.

| Compound | Substitution Pattern | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. C. albicans |

|---|---|---|---|

| 8a | 4-Fluoro | 18 | 16 |

| 8b | 4-Chloro | 19 | 17 |

| 8c | 4-Bromo | 20 | 18 |

| 8e | 2,4-Dichloro | 21 | 19 |

| 8f | 2-Chloro-4-fluoro | 22 | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(p-tolylthio)acetate, and how are reaction conditions optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiolation of ethyl 2-bromoacetate with p-toluenethiol in the presence of a base (e.g., KOH) under anhydrous conditions yields the target compound. Catalysts such as Ru(bpy)₃Cl₂ or {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆ can enhance reaction efficiency in photoredox-mediated syntheses . Optimization involves adjusting solvent systems (e.g., MeCN/H₂O ratios), temperature, and catalyst loading. Reaction progress is monitored using TLC, and purification involves extraction (e.g., ethyl acetate), drying (Na₂SO₄), and chromatography (FCC or preparative TLC) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm structural integrity. Key signals include the ethyl ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and aromatic protons from the p-tolyl group (δ ~6.8–7.2 ppm). The thioether linkage (C-S) is inferred by absence of S-H stretches in IR .

- Mass Spectrometry (MS-APCI) : Molecular ion peaks ([M+H]⁺) validate molecular weight. Fragmentation patterns help identify substituents (e.g., loss of -SCH₂COOEt).

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed via retention time consistency and absence of secondary peaks .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store at -20°C in airtight containers to prevent degradation. Stability studies suggest ≥2 years under inert atmospheres for similar thioethers .

- Waste Disposal : Segregate waste and consult institutional guidelines for organic sulfur compounds. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Variable Temperature NMR : Dynamic rotational barriers in thioethers can cause splitting anomalies. Conduct experiments at elevated temperatures (e.g., 40–60°C) to average out conformers .

- 2D NMR Techniques : Use HSQC or COSY to assign overlapping signals. For example, NOESY can confirm spatial proximity between the thioether sulfur and adjacent protons.

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ir, Ru) to suppress side reactions like oxidation of thiols to disulfides. Photoredox systems reduce radical-mediated byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of p-toluenethiol. Avoid protic solvents to prevent ester hydrolysis.

- Stoichiometric Control : Use a slight excess of thiol (1.1–1.2 eq.) to ensure complete substitution of the bromoacetate precursor .

Q. How can the thermodynamic properties of this compound be experimentally determined?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.

- Gas Chromatography (GC) : Determine vapor pressure and Henry’s Law constants using headspace analysis.

- Computational Methods : Compare experimental results with DFT-calculated thermodynamic parameters (e.g., Gibbs free energy of formation) .

Notes

- Avoid commercial sources (e.g., ) per guidelines. Data are derived from peer-reviewed syntheses , thermodynamic databases , and safety protocols .

- Advanced questions emphasize mechanistic insights, data reconciliation, and experimental optimization. Basic questions focus on foundational techniques and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.